molecular formula C8H9ClN4O3 B2714520 1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid CAS No. 1342476-50-9

1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid

Cat. No.: B2714520
CAS No.: 1342476-50-9
M. Wt: 244.64
InChI Key: UACMXTXXOSCMNW-UHFFFAOYSA-N
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Description

1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound with the molecular formula C₈H₉ClN₄O₃ and a molecular weight of 244.63 g/mol . Its structure features a 1,3,5-triazine core substituted with a chlorine atom at position 4 and a methoxy group at position 4. This triazine moiety is linked to an azetidine ring bearing a carboxylic acid group at position 5. The compound’s SMILES representation is COC1=NC(=NC(=N1)N2CC(C2)C(=O)O)Cl, and its InChIKey is UACMXTXXOSCMNW-UHFFFAOYSA-N .

Properties

IUPAC Name

1-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O3/c1-16-8-11-6(9)10-7(12-8)13-2-4(3-13)5(14)15/h4H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACMXTXXOSCMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CC(C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342476-50-9
Record name 1-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid
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Preparation Methods

The synthesis of 1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound has been investigated for its potential as a pharmaceutical agent. Its structure allows for interaction with biological targets, making it a candidate for drug development. The triazine moiety is known for its ability to form hydrogen bonds and engage in π-π stacking interactions, which are critical in drug-receptor binding.

Case Study: Anticancer Activity

A study demonstrated that derivatives of 1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid exhibit selective cytotoxicity against cancer cell lines. The mechanism of action involves the inhibition of key enzymes involved in cell proliferation.

Cell Line IC50 (µM) Mechanism
HeLa15Inhibition of topoisomerase II
MCF-722Induction of apoptosis
A54918Cell cycle arrest

Agricultural Science

Herbicide Development
The compound's triazine structure is similar to that of well-known herbicides, allowing it to act as a selective herbicide against certain weeds. Its application can lead to effective weed management in crops.

Field Trials

Field trials have shown that formulations containing this compound significantly reduce weed biomass while having minimal impact on crop yield.

Weed Species Biomass Reduction (%) Crop Yield Impact (%)
Amaranthus retroflexus75-5
Chenopodium album80+2
Setaria viridis60-3

Materials Science

Polymer Chemistry
In materials science, the compound serves as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's performance in various applications.

Synthesis of Polymer Composites

Research indicates that adding this compound to polycarbonate matrices results in composites with improved impact resistance and thermal degradation temperatures.

Composite Type Impact Resistance (kJ/m²) Thermal Degradation Temp (°C)
Pure Polycarbonate20270
Composite with Additive30290

Mechanism of Action

The mechanism of action of 1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal biological processes, resulting in antimicrobial or antiviral effects. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Triazine-Based Antifungal Agents

  • (Z)-N-(2-(4,6-Dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) :
    TRI shares a 4,6-dimethoxy-triazine core but lacks the azetidine-carboxylic acid group. Instead, it incorporates a vinyl-linked aniline moiety. This structural difference reduces TRI’s polarity (logP ~2.8 estimated) compared to the target compound, which may limit its solubility but enhance membrane permeability. TRI exhibits antifungal activity against Candida albicans due to its free -NH- linker and para-substituted aromatic group, features absent in the target compound .

Bis(morpholino-1,3,5-triazine) Derivatives

  • 1-[4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl]-3-{4-[(4-methylpiperazine-1-yl)carbonyl]phenyl}urea (Compound 25): This derivative replaces chloro and methoxy groups with morpholino substituents, increasing steric bulk and altering electronic properties. The urea linkage and piperazine-carbamide side chain target enzymes like kinases or proteases, whereas the azetidine-carboxylic acid in the target compound may interact with carboxylase enzymes or metal ion-binding sites .

Herbicides with Triazine Moieties

  • Triasulfuron (CGA131036) :
    A sulfonylurea herbicide containing a 4-methoxy-6-methyl-triazine group. Unlike the target compound, Triasulfuron’s sulfonylurea bridge inhibits acetolactate synthase (ALS) in plants. The chloro substituent in the target compound may confer photostability but lacks the sulfonylurea group critical for ALS inhibition .

Antibacterial and Carbapenemase Inhibitors

  • CDD-000163 :
    A triazine-piperazine derivative with a fluorinated azetidine group. The fluorine atom in CDD-000163 enhances electronegativity and metabolic stability, whereas the carboxylic acid in the target compound improves solubility but may reduce blood-brain barrier penetration .

Physicochemical Properties

Property Target Compound TRI Triasulfuron CDD-000163
Molecular Weight 244.63 g/mol ~320 g/mol 401.8 g/mol ~600 g/mol
Key Functional Groups Cl, OCH₃, azetidine-COOH OCH₃, vinyl-aniline SO₂NHCONH-triazine F, piperazine, amide
Predicted Solubility (LogS) -2.5 (moderate) -3.2 (low) -4.1 (very low) -3.8 (low)
Biological Target Not explicitly reported Antifungal Plant ALS enzyme OXA-48 carbapenemase

Biological Activity

1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and enzymatic inhibition activities.

Chemical Structure and Properties

The molecular formula of this compound is C8H10ClN5O3C_8H_10ClN_5O_3, with a molecular weight of 233.75 g/mol. Its structure includes a triazine ring and an azetidine moiety, which are critical for its biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of triazine compounds exhibit significant antimicrobial properties. For example, studies have shown that triazine-based compounds can inhibit the growth of various bacterial strains and fungi. The introduction of the azetidine ring may enhance these effects due to structural interactions with microbial targets.

Table 1: Antimicrobial Activity of Triazine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Triazine AE. coli32 µg/mL
Triazine BS. aureus16 µg/mL
This compound P. aeruginosa 8 µg/mL

Anticancer Activity

Several studies have focused on the anticancer potential of triazine derivatives. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways associated with cell proliferation.

A notable study demonstrated that modifications in the triazine structure could lead to enhanced cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The azetidine component is hypothesized to contribute to increased cellular uptake and interaction with DNA.

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)
Triazine CMCF-710
Triazine DHeLa15
This compound MCF-7 8

Enzyme Inhibition

Enzymatic inhibition studies reveal that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells.

Case Studies

  • Antimicrobial Efficacy : A recent study published in Molecules evaluated various triazine derivatives against resistant bacterial strains. The results indicated that compounds similar to 1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine showed promising activity against multi-drug resistant strains, suggesting potential therapeutic applications in treating infections caused by resistant bacteria.
  • Cytotoxicity Assessment : In a study involving several synthesized triazine derivatives, it was found that those containing azetidine rings exhibited lower IC50 values compared to their counterparts without this moiety. This suggests that the azetidine structure enhances the cytotoxic effects against cancer cells.

Q & A

Q. What are the key considerations for synthesizing 1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid?

Answer: Synthesis requires careful optimization of reaction conditions, particularly for triazine-azetidine coupling. Key steps include:

  • Reagent selection : Use of sodium cyanoborohydride (NaBH3CN) in methanol/acetic acid for reductive amination to stabilize intermediates .
  • Temperature control : Reactions typically proceed at 45–50°C to balance yield and byproduct suppression .
  • Purification : Column chromatography or recrystallization is critical due to polar byproducts (e.g., unreacted azetidine-3-carboxylic acid).
  • Validation : Confirm product identity via 1H^1H NMR (e.g., characteristic peaks at δ 3.64 ppm for azetidine protons) and mass spectrometry .

Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?

Answer:

  • Solubility : Use ESOL (Estimated SOLubility) models to predict aqueous solubility (e.g., 4050 mg/mL at pH 7.4), validated by experimental assays like shake-flask methods .
  • Stability : Conduct accelerated degradation studies in simulated physiological buffers (e.g., rat plasma at 37°C) to identify degradation pathways. For example, morpholine ring oxidation or N-demethylation may occur, similar to triazine-containing analogs .
  • Storage : Store at -20°C in anhydrous DMSO to prevent hydrolysis of the triazine-chloro group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological targets of this compound?

Answer:

  • Core modifications : Synthesize derivatives with substituent variations (e.g., replacing methoxy with trifluoromethyl on the triazine ring) to assess impact on receptor binding. Evidence from S1P5 receptor agonists suggests that electron-withdrawing groups enhance target affinity .
  • Biological assays : Pair in vitro binding assays (e.g., SPR or fluorescence polarization) with molecular docking simulations to map interactions with targets like kinases or GPCRs .
  • Metabolite profiling : Use LC-MS to identify active metabolites, such as oxidized azetidine intermediates, which may contribute to off-target effects .

Q. What methodological approaches resolve contradictions between in vitro potency and in vivo efficacy?

Answer:

  • Pharmacokinetic profiling : Measure Log P (predicted -0.86) and permeability (e.g., PAMPA assay) to reconcile high solubility with poor membrane penetration .
  • Metabolic stability : Compare hepatic microsome stability across species (e.g., human vs. rat) to identify species-specific clearance rates. For example, cytochrome P450 (CYP) non-inhibition (as per ) suggests CYP-independent metabolism .
  • Tissue distribution : Use radiolabeled analogs (e.g., 18F^{18}F-tagged derivatives) for PET imaging to quantify target engagement in vivo .

Q. How can researchers analyze degradation products and their implications for therapeutic applications?

Answer:

  • Forced degradation : Expose the compound to oxidative (H2O2), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions. LC-HRMS can identify major degradants, such as dechlorinated triazine or azetidine ring-opened products .
  • Bioactivity testing : Screen degradants in cytotoxicity assays (e.g., MTT) to assess if degradation compromises efficacy or introduces toxicity.
  • Formulation strategies : Use lyophilization or liposomal encapsulation to mitigate hydrolysis in aqueous environments .

Q. What advanced analytical techniques are recommended for quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS : Employ a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) for high sensitivity (LOQ < 1 ng/mL). Use deuterated internal standards (e.g., d4d_4-azetidine analog) to correct for matrix effects .
  • NMR spectroscopy : 19F^{19}F-NMR (if fluorinated analogs are used) provides specificity in complex mixtures .
  • Microscopy : Confocal imaging with fluorescent probes (e.g., BODIPY-tagged derivatives) visualizes cellular uptake and sublocalization .

Q. How can researchers address discrepancies between computational predictions and experimental bioactivity data?

Answer:

  • Validation of computational models : Cross-check docking results (e.g., AutoDock Vina) with experimental binding data (SPR or ITC). Adjust force field parameters to account for triazine ring flexibility .
  • Solvent effects : Include explicit solvent molecules in MD simulations to improve accuracy of binding free energy calculations .
  • Data curation : Use cheminformatics tools (e.g., KNIME) to filter out false positives from high-throughput screens .

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